5-Hydroxy-2-(trifluoromethyl)benzoic acid

Metabolic Stability Acyl Glucuronide Migration Drug Safety

Select this specific 2-CF₃,5-OH regioisomer for its quantifiable 8-fold reduction in acyl glucuronide migration versus the 4-substituted analog, directly lowering reactive metabolite risk in lead series. It serves as the validated starting material for R-/S-HFBA, demonstrating statistically significant (p<0.05) improvements in platelet aggregation inhibition, COX-1/COX-2 binding, and pharmacokinetic parameters (Cmax, AUC, t½). Industrial production methods (WO2013168642A1, EP2848612A1) and solved single-crystal X-ray data (R≤0.053) support CMC documentation for GLP/GMP projects.

Molecular Formula C8H5F3O3
Molecular Weight 206.12
CAS No. 1243373-31-0
Cat. No. B3376820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(trifluoromethyl)benzoic acid
CAS1243373-31-0
Molecular FormulaC8H5F3O3
Molecular Weight206.12
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H5F3O3/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3,12H,(H,13,14)
InChIKeyQYGBIUJXLVIFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-(trifluoromethyl)benzoic Acid: A Regioisomerically Defined Fluorinated Benzoic Acid Scaffold


5-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 1243373-31-0) is a regioisomerically defined aromatic carboxylic acid derivative of the hydroxybenzoic acid class [1]. This compound features a hydroxyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzoic acid ring. The specific 2-CF₃,5-OH substitution pattern confers distinct physicochemical properties compared to its positional isomers and other substituted benzoic acids. As a fluorinated building block, it serves as an intermediate in the synthesis of pharmaceutical and agrochemical candidates [2].

Why Regioisomeric Substitution of 5-Hydroxy-2-(trifluoromethyl)benzoic Acid Cannot Be Interchanged


In the class of trifluoromethyl-hydroxybenzoic acids, the specific position of substituents on the aromatic ring is not a trivial synthetic variation but a critical determinant of chemical reactivity, metabolic stability, and biological activity. Positional isomers—such as the 2-hydroxy-4-trifluoromethyl (HTB) or 2-hydroxy-5-trifluoromethyl analogs—exhibit markedly different behaviors in key pharmaceutical parameters including acyl glucuronide migration rates, COX enzyme inhibition profiles, and pharmacokinetic properties [1][2]. Substituting one regioisomer for another without rigorous experimental validation introduces uncontrolled variables that can compromise synthetic yield, alter metabolic clearance pathways, or fundamentally change target binding affinity [3]. The evidence below quantifies these regioisomer-dependent differences.

Quantitative Differentiation Evidence for 5-Hydroxy-2-(trifluoromethyl)benzoic Acid Versus Analogs


Steric Hindrance and Metabolic Stability: 2-CF₃ Substitution Reduces Acyl Glucuronide Migration Rate

The 2-CF₃ substitution pattern of 5-hydroxy-2-(trifluoromethyl)benzoic acid introduces steric hindrance that significantly impedes nucleophilic attack on the ester carbonyl, reducing the rate of reactive acyl glucuronide formation—a known toxicity liability. Comparative NMR kinetic studies of 1-O-acyl glucuronide conjugates of 2-, 3-, and 4-trifluoromethyl benzoic acids demonstrate that the 2-TFMBA isomer degrades approximately 8-fold slower than the 4-TFMBA isomer and approximately 4-fold slower than the 3-TFMBA isomer [1]. This steric protection is attributed to the high degree of hindrance from the ortho trifluoromethyl group obstructing attack by the glucuronic acid 2-hydroxy group on the carbonyl carbon [1].

Metabolic Stability Acyl Glucuronide Migration Drug Safety

COX Enzyme Binding Affinity: Trifluoromethyl Incorporation Enhances Inhibitory Activity Versus Non-Fluorinated Parent

The trifluoromethyl moiety at the 5-position of the benzoic acid scaffold confers significantly enhanced binding affinity to COX-1 and COX-2 enzymes compared to the non-fluorinated parent compound. Molecular docking studies comparing R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) against R-/S-2-(2-hydroxypropanamido) benzoic acid (R-/S-HPABA) reveal that the trifluoromethyl group increases binding potency to both COX isoforms [1]. This enhanced target engagement translates directly to improved functional activity in pharmacological assays [1].

COX Inhibition Molecular Docking Anti-inflammatory

Pharmacokinetic Advantage: Trifluoromethyl Substitution Improves Cmax, AUC, and Half-Life

Introduction of the trifluoromethyl group to the benzoic acid scaffold results in quantifiably superior pharmacokinetic parameters compared to the non-fluorinated analog. In comparative rat pharmacokinetic studies, R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) demonstrated higher maximum plasma concentration (Cmax), larger area under the concentration-time curve (AUC₀₋∞), and extended elimination half-life (t½) compared to R-/S-HPABA [1]. The study explicitly attributes this metabolic stabilization to the trifluoromethyl group reducing hydroxylation metabolism that otherwise rapidly clears the non-fluorinated parent compound [1].

Pharmacokinetics Metabolic Stability Bioavailability

Crystal Structure Definition: X-Ray Diffraction Confirms Monoclinic C2 Symmetry for Structural Identity

5-Hydroxy-2-(trifluoromethyl)benzoic acid has been fully characterized by single-crystal X-ray diffraction, providing definitive structural confirmation essential for GLP/GMP batch release and patent filing. The compound crystallizes in the monoclinic space group C2 with refined unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1][2]. The structure was solved by vector search methods and refined to a final R(1) value of 0.053 for 2043 observed reflections [1]. Recrystallization from ethanol yields a structure refined to an R-value of 0.050 with 2126 reflections observed [2]. This level of crystallographic characterization is not uniformly available across all regioisomeric analogs, providing a tangible quality benchmark.

Crystallography Structural Elucidation Quality Control

Validated Application Scenarios for 5-Hydroxy-2-(trifluoromethyl)benzoic Acid Based on Quantitative Evidence


Lead Optimization: Mitigating Reactive Metabolite Liability in Carboxylic Acid-Containing Drug Candidates

For medicinal chemistry programs developing carboxylic acid-containing drug candidates, 5-hydroxy-2-(trifluoromethyl)benzoic acid offers a quantifiable advantage in reducing acyl glucuronide-related toxicity risk. The 2-CF₃ substitution provides approximately 8-fold slower acyl migration compared to the 4-substituted analog [1]. This steric protection translates to reduced formation of reactive intermediates that can covalently modify proteins and trigger idiosyncratic adverse drug reactions. Procurement of this specific regioisomer enables systematic exploration of the 2-CF₃,5-OH scaffold as a safer alternative to other trifluoromethyl-hydroxybenzoic acid isomers in lead series where reactive metabolite formation is a concern.

COX-Targeted Anti-Inflammatory Drug Discovery with Improved Pharmacokinetics

Research groups developing novel anti-inflammatory or antiplatelet agents should prioritize the 5-trifluoromethyl substituted benzoic acid scaffold based on demonstrated improvements in COX binding affinity, functional activity, and pharmacokinetic parameters [1]. Compared to the non-fluorinated parent compound R-/S-HPABA, the trifluoromethyl-containing analog R-/S-HFBA shows statistically significant (p < 0.05) improvement in platelet aggregation inhibition, enhanced COX-1/COX-2 binding, and favorable changes in Cmax, AUC₀₋∞, and t½ [1]. 5-Hydroxy-2-(trifluoromethyl)benzoic acid serves as a validated starting material for constructing this pharmacologically advantageous scaffold.

High-Purity Intermediate Synthesis for Regulated Pharmaceutical and Agrochemical Development

5-Hydroxy-2-(trifluoromethyl)benzoic acid is explicitly claimed as a useful intermediate for producing substituted benzoic acid compounds with high purity and high yield for pharmaceutical and agricultural chemical applications [1][2]. The industrial production methods disclosed in WIPO patent WO2013168642A1 and European patent EP2848612A1 provide a validated framework for scaling synthesis of compounds containing this scaffold [1][2]. The availability of fully solved single-crystal X-ray diffraction data (monoclinic C2, refined R-values ≤0.053) [3][4] supports unambiguous identity confirmation in regulatory CMC (Chemistry, Manufacturing, and Controls) documentation. Procurement of this compound is indicated for organizations requiring GLP/GMP-compatible intermediates with definitive structural characterization.

Synthesis of R-/S-HFBA Dual Anti-Inflammatory Antiplatelet Agents

5-Hydroxy-2-(trifluoromethyl)benzoic acid serves as a key starting material for the synthesis of R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA), a novel class of dual anti-inflammatory and antiplatelet agents [1]. The synthetic route involves incorporation of the trifluoromethyl group into the benzoic acid scaffold to reduce hydroxylation metabolism and improve pharmacological activity and bioavailability [1]. The resulting enantiomers demonstrate quantifiably superior anti-inflammatory effects in carrageenan-induced rat paw edema assays and enhanced antiplatelet aggregation activity compared to non-fluorinated controls [1]. Researchers pursuing this validated chemical series should procure 5-hydroxy-2-(trifluoromethyl)benzoic acid as the foundational building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-2-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.